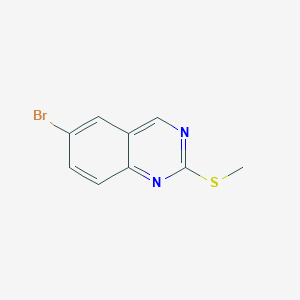

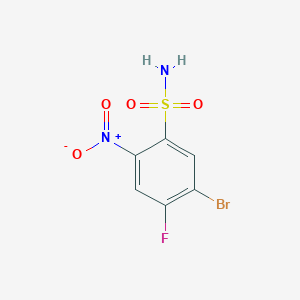

5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonamide

Overview

Description

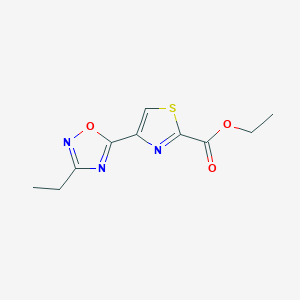

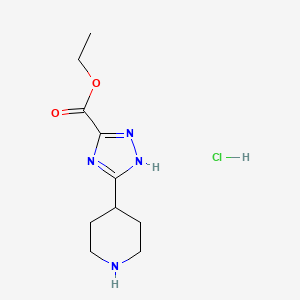

5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonamide is a chemical compound with the CAS Number: 1595854-55-9 . It has a molecular weight of 299.08 and is typically available in powder form .

Molecular Structure Analysis

The InChI code for 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonamide is 1S/C6H4BrFN2O4S/c7-3-1-6 (15 (9,13)14)5 (10 (11)12)2-4 (3)8/h1-2H, (H2,9,13,14) .Physical And Chemical Properties Analysis

5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonamide is a powder at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the sources I found.Scientific Research Applications

Medicine: Potential Therapeutic Compound Synthesis

5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonamide may serve as a precursor in the synthesis of novel therapeutic agents. Its structural components, such as the sulfonyl and nitro groups, are often found in drugs that exhibit anti-inflammatory properties . The presence of bromine and fluorine atoms could be leveraged in creating compounds that target specific proteins within the body, potentially leading to the development of new medications.

Materials Science: Advanced Polymer Research

In materials science, this compound could be utilized in the development of high-performance polymers. The bromine atom could facilitate the introduction of flame-retardant properties, while the fluorine atom might contribute to chemical resistance . Such polymers could find applications in aerospace or electronics, where durable and resistant materials are crucial.

Environmental Science: Analyzing Pollutant Degradation

Environmental scientists might explore the use of 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonamide in studying the degradation pathways of similar organic pollutants. Understanding how such compounds break down in the environment can inform the development of better waste management strategies and pollution mitigation techniques .

Analytical Chemistry: Chromatography and Spectroscopy Standards

This compound’s unique signature in NMR, HPLC, LC-MS, and UPLC makes it a valuable standard for calibrating instruments and developing new analytical methods . Its distinct molecular structure allows for precise measurements and the validation of analytical techniques.

Organic Synthesis: Building Block for Complex Molecules

Organic chemists may employ 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonamide as a building block for constructing complex organic molecules. Its reactive sites make it a versatile intermediate for multi-step syntheses, potentially leading to the creation of new organic compounds with diverse applications .

Pharmacology: Drug Discovery and Development

In pharmacology, the compound’s potential to act as an intermediate in drug discovery is significant. It could be used to synthesize molecules that interact with biological targets, aiding in the discovery of drugs with novel mechanisms of action .

Safety and Hazards

properties

IUPAC Name |

5-bromo-4-fluoro-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O4S/c7-3-1-6(15(9,13)14)5(10(11)12)2-4(3)8/h1-2H,(H2,9,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLUOYFSJJILOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)S(=O)(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride](/img/structure/B1383298.png)

![4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B1383303.png)

![2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1383307.png)

![3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383318.png)

![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383319.png)